

Kinetic studies of "Hept-3-en-2-one" in conjugate addition reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hept-3-en-2-one

Cat. No.: B7820677

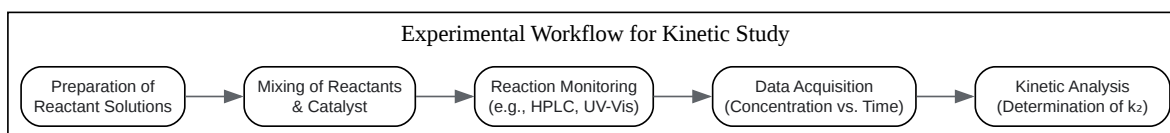
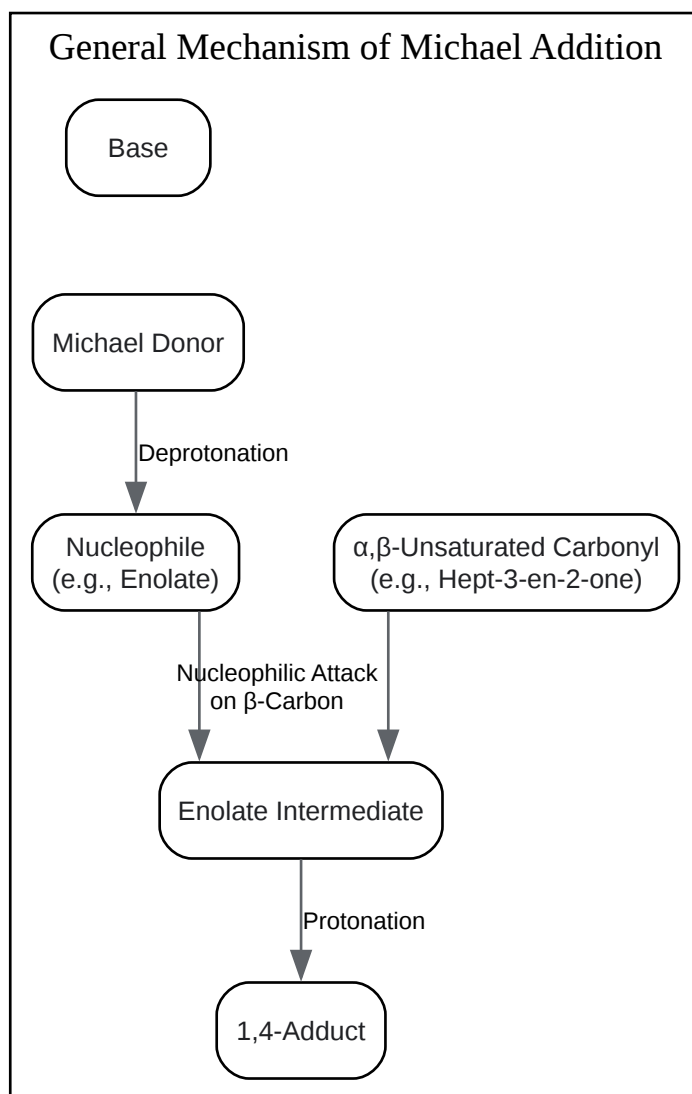
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Understanding Conjugate Addition and the Role of Michael Acceptors

Conjugate addition, often referred to as the Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction.^[1] It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β -unsaturated carbonyl compound (Michael acceptor).^{[2][3]} The electrophilicity of the β -carbon in the Michael acceptor is a key determinant of the reaction rate.

The general mechanism proceeds in three steps:

- Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophile.^{[3][4]}
- Conjugate Addition: The nucleophile attacks the β -carbon of the α,β -unsaturated system.^{[3][4]}
- Protonation: The resulting enolate is protonated to yield the final product.^{[3][4]}



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- To cite this document: BenchChem. [Kinetic studies of "Hept-3-en-2-one" in conjugate addition reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820677#kinetic-studies-of-hept-3-en-2-one-in-conjugate-addition-reactions]

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